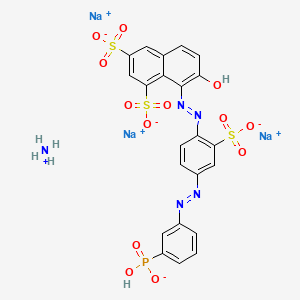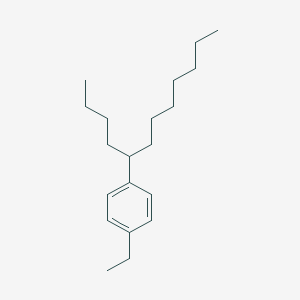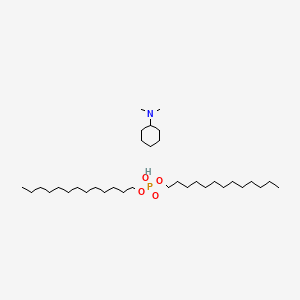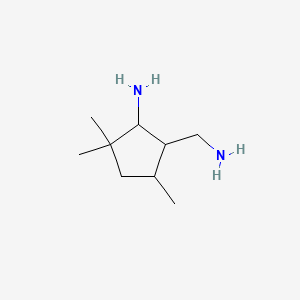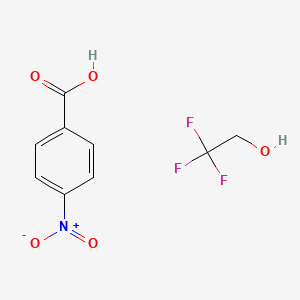
4-Nitrobenzoic acid;2,2,2-trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzoic acid is a derivative of benzoic acid with a nitro group at the para position, making it a useful intermediate in organic synthesis . 2,2,2-Trifluoroethanol is an alcohol with three fluorine atoms attached to the carbon adjacent to the hydroxyl group, giving it unique solvent properties .
Preparation Methods
4-Nitrobenzoic Acid
4-Nitrobenzoic acid is typically prepared by the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by oxidation of the alkyl substituent .
2,2,2-Trifluoroethanol
2,2,2-Trifluoroethanol is produced industrially by the hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as esters or acyl chloride . It can also be prepared by hydrogenolysis of compounds with the formula CF3−CHOH−OR in the presence of a palladium catalyst .
Chemical Reactions Analysis
4-Nitrobenzoic Acid
4-Nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-aminobenzoic acid, which is used to prepare the anesthetic procaine.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
2,2,2-Trifluoroethanol
2,2,2-Trifluoroethanol is known for its strong acidic character due to the electronegativity of the trifluoromethyl group . It can undergo:
Scientific Research Applications
4-Nitrobenzoic Acid
4-Nitrobenzoic acid is used in the biosynthesis of the antibiotic aureothin . It is also a precursor to 4-aminobenzoic acid, which is used in the preparation of procaine .
2,2,2-Trifluoroethanol
2,2,2-Trifluoroethanol is used as a specialized solvent in organic chemistry . It is also employed in the study of protein folding and in various pharmaceutical, chemical, and engineering applications .
Mechanism of Action
4-Nitrobenzoic Acid
The nitro group in 4-nitrobenzoic acid exerts its effects through electron-withdrawing properties, which influence the reactivity of the benzene ring and the carboxyl group .
2,2,2-Trifluoroethanol
2,2,2-Trifluoroethanol acts by forming hydrogen bonds with other molecules, affecting their stability and reactivity. It competitively inhibits alcohol dehydrogenase and interacts with GTPase HRas .
Comparison with Similar Compounds
4-Nitrobenzoic Acid
Similar compounds include:
Benzoic acid: Lacks the nitro group, making it less reactive.
Nitrobenzene: Lacks the carboxyl group, limiting its applications in synthesis.
2,2,2-Trifluoroethanol
Ethanol: Lacks the trifluoromethyl group, making it less acidic.
Hexafluoro-2-propanol: Contains more fluorine atoms, affecting its solvent properties.
Properties
CAS No. |
72511-60-5 |
|---|---|
Molecular Formula |
C9H8F3NO5 |
Molecular Weight |
267.16 g/mol |
IUPAC Name |
4-nitrobenzoic acid;2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H5NO4.C2H3F3O/c9-7(10)5-1-3-6(4-2-5)8(11)12;3-2(4,5)1-6/h1-4H,(H,9,10);6H,1H2 |
InChI Key |
XKXAGFPAZNLYPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
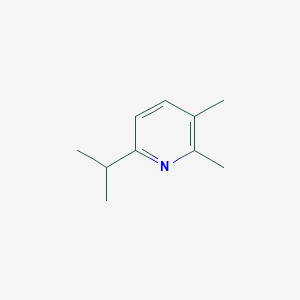
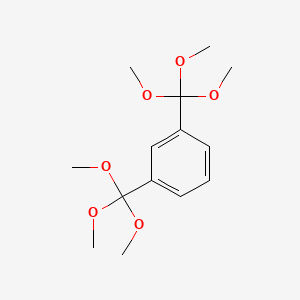

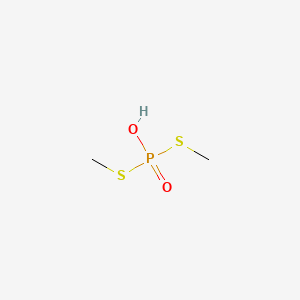
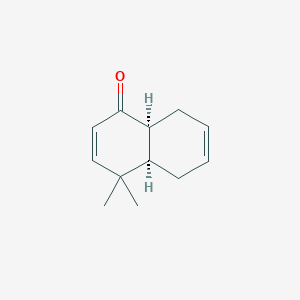
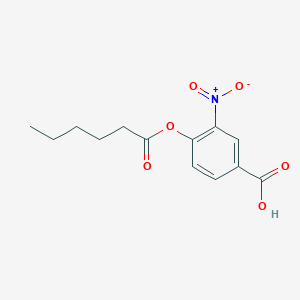
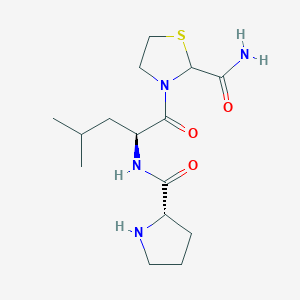
![8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14478598.png)
